

Introduction: The Significance of Tetradecylcyclohexane in Advanced Applications

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Compound of Interest

Compound Name: *Tetradecylcyclohexane*

CAS No.: *1795-18-2*

Cat. No.: *B157289*

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Tetradecylcyclohexane (C₂₀H₄₀) is a long-chain alkylcycloalkane, a class of molecules of significant interest in various scientific and industrial domains. As a major component in jet fuels and diesel, its combustion characteristics are of paramount importance for developing next-generation engine technologies and alternative fuels. For researchers in materials science and tribology, its properties as a lubricant and phase-change material are critical. Furthermore, in the context of drug development, understanding the thermodynamics of large lipophilic moieties like the tetradecylcyclohexyl group can inform the design of molecules with specific binding affinities and membrane transport properties.

Accurate thermochemical data—such as enthalpy of formation, standard entropy, and heat capacity—are the bedrock upon which predictive models for chemical reactivity, energy release, and phase stability are built. This guide provides a comprehensive overview of the known thermochemical data for **tetradecylcyclohexane**, details the state-of-the-art experimental and computational methodologies used to determine these properties, and offers insights into their practical application.

Core Thermochemical Data of Tetradecylcyclohexane

The availability of comprehensive, experimentally-derived thermochemical data for a complex molecule like **tetradecylcyclohexane** is limited in public-access databases. The most reliably reported value is its enthalpy of combustion, from which the enthalpy of formation can be derived. Data for properties like entropy and heat capacity often necessitate reliance on robust estimation techniques or sophisticated computational chemistry.

Property	Symbol	Value	State	Method	Source
Molar Mass	M	280.53 g/mol	N/A	Calculated	PubChem[1]
Enthalpy of Combustion, 298.15 K	$\Delta_c H^\circ$	-13167.8 ± 3.0 kJ/mol	Liquid	Bomb Calorimetry	NIST[2]
Enthalpy of Formation, 298.15 K	$\Delta_f H^\circ$	-419.03 kJ/mol	Liquid	Calculated from $\Delta_c H^\circ$	NIST[2]
Standard Entropy, 298.15 K	S°	Not Experimentally Reported	Liquid	-	-
Heat Capacity, constant pressure	C_p	Not Experimentally Reported	Liquid	-	-

Note: The standard enthalpy of formation ($\Delta_f H^\circ$) is calculated from the experimental enthalpy of combustion ($\Delta_c H^\circ$) and the standard enthalpies of formation for CO₂(g) and H₂O(l).

Methodologies for Thermochemical Data Determination

The acquisition of reliable thermochemical data is a rigorous process that combines meticulous experimentation with powerful theoretical calculations. As a Senior Application Scientist, the

choice of method is dictated by the desired accuracy, the availability of the sample, and the specific property of interest.

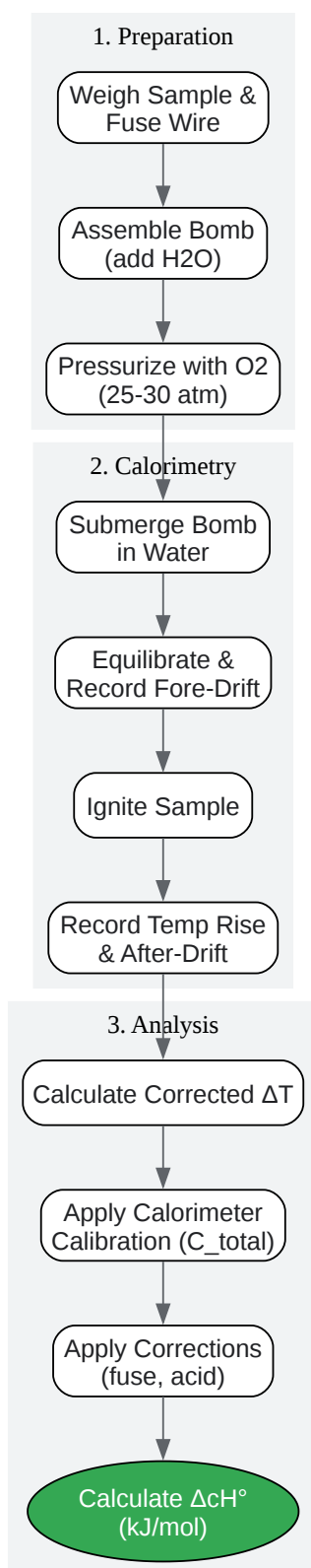
Part 1: Experimental Determination via Combustion Calorimetry

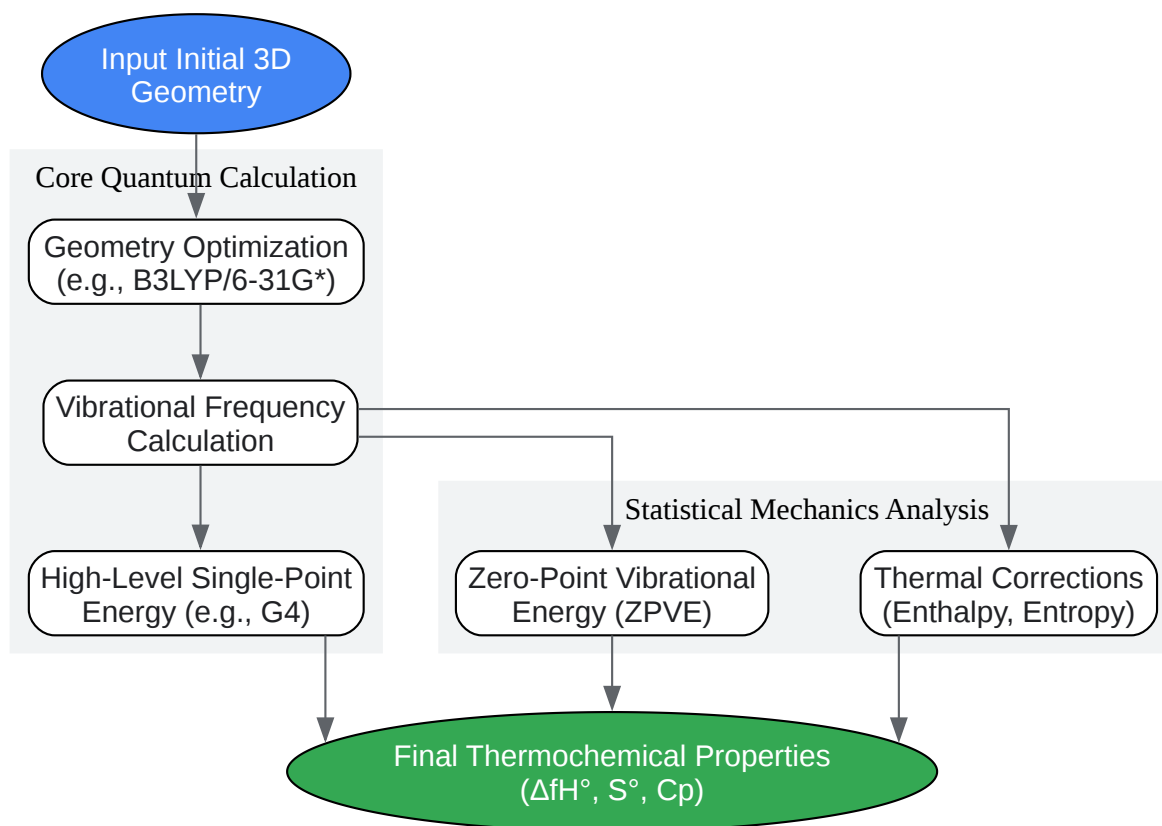
The standard enthalpy of combustion is the cornerstone of thermochemical studies for organic compounds. It is determined experimentally using a high-precision technique known as bomb calorimetry.

Causality Behind the Method: The core principle is the complete and controlled combustion of a known mass of the substance in a high-pressure oxygen environment. According to the First Law of Thermodynamics, the heat released by the reaction (an exothermic process) is absorbed by the surrounding medium (typically water) within the calorimeter. By measuring the precise temperature change of this medium, we can calculate the heat of combustion. This method is authoritative because it directly measures the energy released from the molecule's chemical bonds.

- **Sample Preparation:** A precise mass (typically 0.5 - 1.0 g) of high-purity **tetradecylcyclohexane** is weighed into a crucible. A known length of fuse wire (e.g., nickel-chromium) is positioned to be in contact with the sample.
- **Bomb Assembly:** The crucible is placed inside a high-strength stainless steel vessel, the "bomb." A small, known volume of distilled water is added to the bomb to ensure saturation of the internal atmosphere, which is necessary for correcting the formation of nitric acid from residual atmospheric nitrogen.
- **Pressurization:** The bomb is sealed and purged with oxygen to remove all nitrogen, then filled with pure oxygen to a pressure of approximately 25-30 atm.[3] This high pressure ensures rapid and complete combustion.
- **Calorimeter Setup:** The sealed bomb is submerged in a precisely measured volume of water in an insulated container (a Dewar flask). A high-precision thermometer (± 0.001 °C) and a stirrer are placed in the water.

- Thermal Equilibration: The stirrer is activated to ensure a uniform temperature throughout the water. The system is allowed to equilibrate for several minutes, and the initial temperature is recorded over a period to establish a stable baseline (the "fore-drift").
- Ignition: The sample is ignited by passing an electric current through the fuse wire.
- Temperature Monitoring: The temperature of the water is recorded at regular intervals as it rises rapidly following combustion and then slowly cools. This monitoring continues until the rate of temperature change becomes constant (the "after-drift").^[3]
- Data Analysis:
 - The raw temperature change (ΔT) is corrected for heat exchange with the surroundings using the fore- and after-drift data.
 - The heat capacity of the entire calorimeter system (C_{total}) is determined by running an identical experiment with a standard substance of known heat of combustion, such as benzoic acid.^[3]
 - The total heat evolved (q_{total}) is calculated: $q_{\text{total}} = C_{\text{total}} * \Delta T_{\text{corrected}}$.
 - Corrections are applied for the heat released by the combustion of the fuse wire and the formation of nitric acid.
 - The standard enthalpy of combustion ($\Delta_c H^\circ$) is then calculated by dividing the corrected heat released by the number of moles of the **tetradecylcyclohexane** sample.



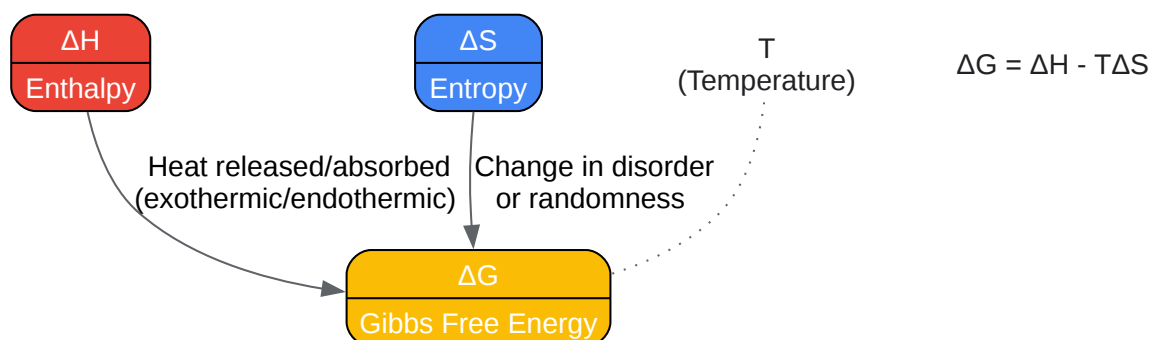


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Caption: A typical workflow for calculating thermochemical properties via ab initio methods.

Interpreting the Data: Fundamental Thermodynamic Relationships

The core thermochemical properties are interconnected and govern the spontaneity and equilibrium position of chemical processes. The Gibbs free energy (ΔG) combines enthalpy (ΔH) and entropy (ΔS) to provide the ultimate measure of thermodynamic favorability.



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Caption: The relationship between Gibbs free energy, enthalpy, and entropy.

- Enthalpy (ΔH): The negative value of $\Delta_f H^\circ$ for **tetradecylcyclohexane** (-419.03 kJ/mol) indicates that its formation from elemental carbon and hydrogen is an exothermic process. [2] The molecule is energetically stable relative to its constituent elements.
- Entropy (ΔS): Although not experimentally reported, we can infer that as a large, flexible molecule, **tetradecylcyclohexane** possesses significant conformational entropy. This is a critical factor in phase transitions and reaction kinetics. [4]* Heat Capacity (C_p): This property quantifies the amount of energy required to raise the temperature of the substance. For a long-chain molecule, C_p will be substantial, reflecting the many vibrational and rotational modes that can absorb thermal energy.

Conclusion

This guide has detailed the available thermochemical data for **tetradecylcyclohexane**, focusing on its experimentally determined enthalpy of combustion and formation. Recognizing the frequent gaps in experimental data for such complex molecules, we have provided a thorough, expert-driven overview of the primary methodologies—bomb calorimetry, group additivity, and ab initio quantum chemistry—used to obtain and predict these critical parameters. The workflows and principles described herein represent the self-validating and authoritative systems required by researchers to confidently model and predict the behavior of

tetradecylcyclohexane and related long-chain alkylcycloalkanes in their respective fields of study.

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